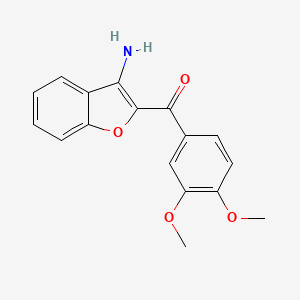

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-20-13-8-7-10(9-14(13)21-2)16(19)17-15(18)11-5-3-4-6-12(11)22-17/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSIFOMCTCZFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-amino-1-benzofuran-2-carboxylic acid with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position of the benzofuran ring acts as a nucleophilic site. Key reactions include:

-

Acylation : Reacts with acyl chlorides or anhydrides under mild conditions to form N-acylated derivatives. For example, treatment with acetyl chloride yields N-acetylated products.

-

Alkylation : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to produce N-alkyl derivatives.

Conditions : Typically performed in polar aprotic solvents (DMF, DCM) at room temperature or under reflux .

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy (-OCH₃) groups on the phenyl ring direct electrophiles to the para and ortho positions relative to the methoxy substituents. Examples include:

-

Nitration : Reacts with nitric acid (HNO₃) in H₂SO₄ to introduce nitro groups at the 5-position of the benzofuran ring.

-

Halogenation : Chlorination or bromination occurs selectively at activated positions using reagents like Cl₂/FeCl₃ or Br₂/FeBr₃ .

Table 1 : Substituent Effects on EAS Reactivity

| Position | Reactivity Trend | Preferred Electrophile | Product |

|---|---|---|---|

| Benzofuran C-5 | High (due to amino group) | NO₂⁺, Br⁺ | 5-Nitro or 5-bromo derivatives |

| Phenyl C-5 | Moderate (meta to OCH₃) | Cl⁺ | 5-Chloro-substituted methoxyphenyl |

Coupling Reactions

The ketone group enables participation in cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Cu or Pd catalysts, enabling access to N-aryl derivatives .

Example :

Reduction and Oxidation

-

Reduction of the Ketone : The carbonyl group is reduced to a methylene (-CH₂-) group using NaBH₄/NiCl₂ or H₂/Pd-C, yielding secondary alcohol intermediates .

-

Oxidation of the Amino Group : Controlled oxidation with KMnO₄ converts the -NH₂ group to a nitro (-NO₂) group under acidic conditions .

Mechanistic Insight :

The amino group stabilizes transition states during reductions, while the methoxy groups moderate oxidation susceptibility.

Cyclization and Ring-Opening

-

Cyclization with Malononitrile : Reacts under microwave heating to form fluorescent pyridine-fused benzofurans .

-

Acid-Catalyzed Ring-Opening : Treatment with HCl opens the benzofuran ring, generating linear ketone-amine intermediates .

Table 2 : Reaction Outcomes with Varying Conditions

| Reagent/Condition | Product Class | Yield (%) | Reference |

|---|---|---|---|

| Malononitrile, MW, 150°C | Pyridine-fused benzofurans | 78–92 | |

| HCl (conc.), reflux | Linear ketone-amine adducts | 60–65 |

Scientific Research Applications

Inhibition of Acetylcholinesterase

Recent studies have demonstrated that derivatives of benzofuran, including (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone, exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurotransmission and are significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

In vitro assays revealed that certain derivatives showed IC50 values ranging from 0.64 to 81.06 μM, indicating moderate to strong inhibitory activity compared to donepezil, a standard AChE inhibitor . The most effective compounds were further evaluated for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Anti-Alzheimer's Activity

The multifunctional properties of this compound derivatives have been linked to their potential as anti-Alzheimer's agents. The design of these compounds aims to mimic the structural features of known drugs like donepezil while enhancing their efficacy against amyloid-beta aggregation. Compounds tested showed significant inhibition rates in thioflavin T assays, suggesting their potential as therapeutic agents for Alzheimer’s disease .

SIRT1 Inhibition

Another noteworthy application is the inhibition of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase involved in cellular regulation and aging. Compounds based on the benzofuran scaffold have been identified as novel SIRT1 inhibitors, demonstrating the ability to modulate p53 acetylation levels in cellular models. This interaction could potentially lead to therapeutic strategies for cancer and metabolic disorders .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of 3-amino-benzofuran derivatives highlighted their ability to reduce oxidative stress and improve cognitive functions in animal models of Alzheimer's disease. The compounds were shown to enhance synaptic plasticity and reduce neuroinflammation, suggesting a multifaceted mechanism of action .

| Compound | AChE Inhibition (IC50 μM) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| 5f | 0.64 | 29.8 |

| 5h | 0.81 | 38.8 |

| Donepezil | 0.5 | 14.9 |

Case Study 2: Cancer Therapeutics

Research on benzofuran derivatives has also explored their anticancer properties. A series of studies indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structural modifications made to enhance binding affinity at target sites have yielded promising results.

Mechanism of Action

The mechanism by which (3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituted Methanones with Halogens and Oximes

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (6a) and related halogenated derivatives () share the dimethoxyphenyl-methanone core but replace benzofuran with halogenated aryl groups. These compounds exhibit high synthetic yields (>95%) under reflux conditions with NH₂OH·HCl, suggesting robustness in oxime formation.

Key difference : The benzofuran-amine system in the target compound may offer stronger hydrogen-bonding capacity than halogenated analogs, influencing receptor binding in biological systems.

Cyclohexene-Based Dimethoxyphenyl Derivatives

trans-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohexene (Compound-1) and its cis isomer (Compound-2) () replace the methanone group with a cyclohexene-styryl system. These compounds demonstrated neurotrophic effects in PC12 cells and cortical neurons, attributed to the conjugated styryl moiety enhancing π-π interactions. However, the absence of a ketone group reduces their polarity compared to the target methanone .

Structural implication: The methanone group in the target compound likely increases electrophilicity, facilitating nucleophilic interactions absent in cyclohexene derivatives.

Naphthalenyl and Hydroxyphenyl Methanones

Methanones such as (6,7,8-trimethoxy-2-naphthalenyl)(2-hydroxyphenyl)methanone () feature extended aromatic systems. The trimethoxy-naphthalenyl group enhances lipophilicity, while the hydroxyl group introduces acidity (pKa ~10).

Functional comparison: The amino group in the target compound may confer greater basicity (pKa ~8–9) than hydroxyl or methoxy groups, affecting solubility and membrane permeability.

Thiazole and Thiophene-Containing Methanones

(4-Amino-2-(benzylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8e) () and (thiophen-2-yl)(oxathiolan-yl)methanone (14b) () incorporate sulfur heterocycles. Compound 14b’s thiophene and oxathiolan groups introduce steric bulk and sulfur-mediated reactivity, differing from the benzofuran’s oxygen-based heterocycle .

Reactivity contrast : Benzofuran’s oxygen atom may engage in weaker dipole interactions compared to thiazole’s nitrogen or thiophene’s sulfur, altering binding kinetics.

Stability in Alkaline Conditions

Lignin model compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3) () undergo β-O-4 bond cleavage under mild basic conditions (0.5M KOtBu, 30°C). The ethanone group in these systems is more prone to cleavage than ethanol or ether analogs. This suggests that the target compound’s benzofuran-linked methanone may exhibit greater stability in alkaline environments compared to ether-linked derivatives .

Tabulated Comparison of Key Compounds

Biological Activity

(3-Amino-1-benzofuran-2-yl)(3,4-dimethoxyphenyl)methanone, identified by CAS Number 733790-97-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core structure with methoxy-substituted phenyl groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is C17H15N O4, with a molecular weight of 297.31 g/mol. The structure incorporates functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N O4 |

| Molecular Weight | 297.31 g/mol |

| CAS Number | 733790-97-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-amino-1-benzofuran-2-carboxylic acid with 3,4-dimethoxybenzaldehyde under acidic conditions, leading to the formation of the final product through an imine intermediate .

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation. For instance, modifications in the benzofuran structure have shown enhanced potency against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Cholinesterase Inhibition

In vitro studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For example, certain derivatives showed IC50 values ranging from 0.64 to 81.06 μM against AChE . The most effective inhibitors in related studies were noted to have a mixed-type inhibition mechanism .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it could serve as a scaffold for developing new antibiotics due to its ability to inhibit bacterial growth effectively.

The biological effects of this compound are believed to involve interactions with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity and lead to various biological responses. However, further research is necessary to elucidate the precise molecular mechanisms involved .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3-Amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone | Lacks methoxy substitution at position 4 | Moderate anticancer activity |

| (3-Amino-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone | Contains dichloro substitution | Enhanced antimicrobial properties |

The presence of the 3,4-dimethoxyphenyl group in this compound provides distinct chemical and biological properties compared to its analogs.

Case Studies

Recent studies have explored various derivatives of benzofuran for their therapeutic potential:

- Study on Anticancer Activity : Research demonstrated that specific benzofuran derivatives exhibited significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 and HCT116 with IC50 values as low as 0.16 µM .

- Cholinesterase Inhibition Study : A novel series of 3-amino benzofuran derivatives were synthesized and evaluated for their AChE inhibitory activity using Ellman’s method, showing promising results comparable to established drugs like donepezil .

Q & A

Q. Optimization Strategies :

- Vary solvent polarity (e.g., THF vs. DMF) to control reaction kinetics.

- Adjust stoichiometric ratios (e.g., 1:1.2 for benzofuran:methanone precursors) to minimize unreacted starting material.

How can researchers resolve contradictions in spectral data when characterizing the methanone moiety?

Advanced Research Question

Methodological Answer:

Contradictions in NMR, IR, or mass spectra often arise from tautomerism or crystallographic disorder. Strategies include:

- Multi-Technique Validation : Combine -NMR, -NMR, and HRMS to cross-verify functional groups. For example, the methanone carbonyl peak should appear at ~170 ppm in -NMR .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in keto-enol tautomerism .

- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures, particularly for confirming the orientation of the 3,4-dimethoxyphenyl group .

What in vitro assays are suitable for preliminary evaluation of the compound's biological activity?

Basic Research Question

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) .

- Anti-Inflammatory Screening : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control. Ensure cell viability >90% via MTT assays .

- Enzyme Inhibition : Fluorescent assays (e.g., collagenase detection via MDPF labeling) can quantify interactions with proteolytic enzymes .

What strategies mitigate organic degradation during long-term stability studies?

Advanced Research Question

Methodological Answer:

- Temperature Control : Store samples at –20°C with desiccants to reduce hydrolysis of the methanone group. Continuous cooling during experiments minimizes thermal degradation .

- Matrix Stabilization : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous solutions to prevent radical-mediated decomposition.

- Real-Time Monitoring : Use UPLC-MS at 0, 6, 12, and 24-hour intervals to track degradation products. Adjust pH to 6–7 to stabilize the benzofuran core .

How does the substitution pattern on the benzofuran ring influence reactivity and bioactivity?

Advanced Research Question

Methodological Answer:

- Electron-Donating Groups (e.g., –OCH₃) : Enhance resonance stabilization, increasing electrophilic aromatic substitution rates. Compare 3,4-dimethoxy vs. 4-hydroxy derivatives in SAR studies .

- Amino Group Positioning : The 3-amino group on benzofuran facilitates hydrogen bonding with enzyme active sites, as shown in docking studies with COX-2 (PDB: 3NT1) .

- Bioactivity Modulation : Replace the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., 3,5-diiodo) to enhance lipophilicity and membrane permeability .

What safety protocols are critical when handling this compound?

Basic Research Question

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal in certified hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.